N-(1H-perimidin-2-yl)benzamide
Overview
Description
N-(1H-perimidin-2-yl)benzamide: is a compound that belongs to the class of perimidines, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry . The unique electronic properties of perimidines make them suitable for interactions with different proteins and metals, and they exhibit distinct behaviors under various light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-perimidin-2-yl)benzamide typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids. One efficient method reported involves the reaction of 1,8-diaminonaphthalene with (Z)-4-arylmethylene-2-phenyloxazol-5(4H)-one in glacial acetic acid at 120°C under microwave irradiation . This method yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and other green chemistry approaches, such as solvent-free synthesis and the use of ionic liquids, are promising for scaling up the production .
Chemical Reactions Analysis
Types of Reactions: N-(1H-perimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the perimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield reduced derivatives of this compound .
Scientific Research Applications
N-(1H-perimidin-2-yl)benzamide has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential interactions with proteins and enzymes.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the synthesis of dyes, polymers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(1H-perimidin-2-yl)benzamide involves its interaction with molecular targets such as proteins and enzymes. The compound’s electronic properties allow it to form complexes with metals and interact with various biological molecules . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)benzamide
- 1H-perimidine-2-thiol derivatives
- (2-substituted-1H-perimidin-1-yl)ethane-1,2-dione derivatives
Uniqueness: N-(1H-perimidin-2-yl)benzamide stands out due to its unique electronic properties, which allow it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
N-(1H-perimidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-17(13-6-2-1-3-7-13)21-18-19-14-10-4-8-12-9-5-11-15(20-18)16(12)14/h1-11H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKBIJNPOJPHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC4=C3C(=CC=C4)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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